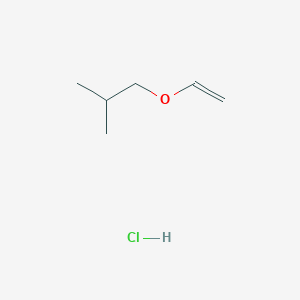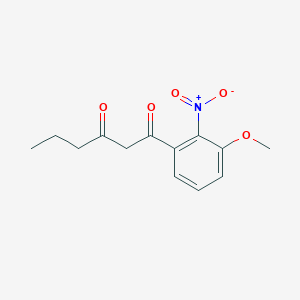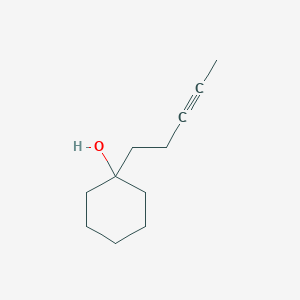
1-(Pent-3-yn-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pent-3-yn-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C11H18O. It consists of a cyclohexane ring substituted with a hydroxyl group and a pent-3-yn-1-yl group. This compound is of interest due to its unique structure, which combines an alkyne and a cyclohexanol moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pent-3-yn-1-yl)cyclohexan-1-ol can be synthesized through various methods. One common approach involves the alkylation of cyclohexanone with pent-3-yn-1-yl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Pent-3-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: 1-(Pent-3-yn-1-yl)cyclohexanone.
Reduction: 1-(Pent-3-en-1-yl)cyclohexan-1-ol or 1-(Pent-3-yl)cyclohexan-1-ol.
Substitution: 1-(Pent-3-yn-1-yl)cyclohexyl chloride or bromide.
Scientific Research Applications
1-(Pent-3-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl and alkyne groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Pent-3-yn-1-yl)cyclohexan-1-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the alkyne group is hydrogenated to form an alkene or alkane, involving the addition of hydrogen atoms to the carbon-carbon triple bond.
Comparison with Similar Compounds
Similar Compounds
1-(Pent-3-yn-1-yl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(Pent-3-en-1-yl)cyclohexan-1-ol: Similar structure but with an alkene group instead of an alkyne group.
1-(Pent-3-yl)cyclohexan-1-ol: Similar structure but with an alkane group instead of an alkyne group.
Uniqueness
1-(Pent-3-yn-1-yl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and an alkyne group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and research.
Properties
CAS No. |
184906-57-8 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-pent-3-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C11H18O/c1-2-3-5-8-11(12)9-6-4-7-10-11/h12H,4-10H2,1H3 |
InChI Key |
FXHDPZDHMDMOOE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)-](/img/structure/B14248912.png)
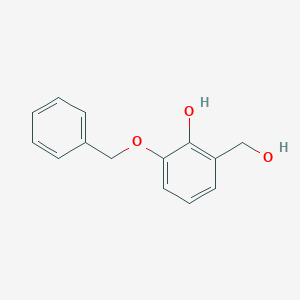
![4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate](/img/structure/B14248917.png)
![[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate](/img/structure/B14248919.png)
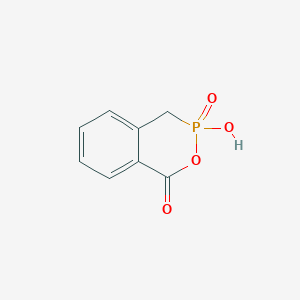
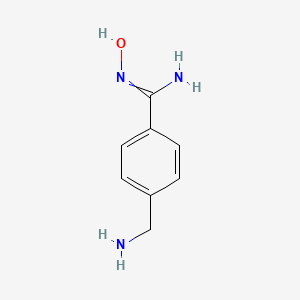
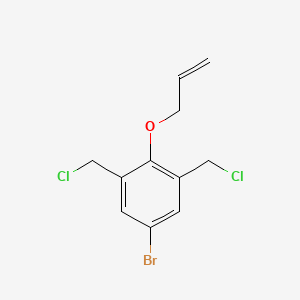
![6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B14248956.png)
![1-[(8R,9S,13S)-3-methoxy-13-methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthren-17-yl]propan-1-one](/img/structure/B14248964.png)
methanone](/img/structure/B14248968.png)
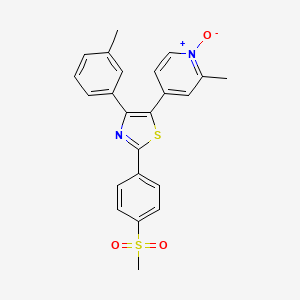
![Carbamic acid, [1-(phenylmethoxy)ethyl]-, phenylmethyl ester](/img/structure/B14248973.png)
